4-Imidazolidinone, 5-((dimethylamino)methylene)-2-thioxo-
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Overview
Description
5-((Dimethylamino)methylene)-2-thioxo-4-imidazolidinone is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((Dimethylamino)methylene)-2-thioxo-4-imidazolidinone typically involves the reaction of dimethylformamide dimethyl acetal with a suitable thioamide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free synthesis methods have been explored to reduce environmental impact and improve sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted imidazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-((Dimethylamino)methylene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
5-Amino-pyrazoles: These compounds share a similar heterocyclic structure and are used in various synthetic applications.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent and in membrane science.
Dimethylaminoquinolines: Utilized in medicinal chemistry for their biological activities.
Uniqueness: 5-((Dimethylamino)methylene)-2-thioxo-4-imidazolidinone is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Properties
CAS No. |
128365-97-9 |
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Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
(5Z)-5-(dimethylaminomethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C6H9N3OS/c1-9(2)3-4-5(10)8-6(11)7-4/h3H,1-2H3,(H2,7,8,10,11)/b4-3- |
InChI Key |
CDUAFWFRAZFSIC-ARJAWSKDSA-N |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)NC(=S)N1 |
Canonical SMILES |
CN(C)C=C1C(=O)NC(=S)N1 |
Origin of Product |
United States |
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